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Introduction: The Role of RIPK2 in Inflammatory
Signaling
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK or

CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate

immune system.[1] It functions as a key downstream effector of the nucleotide-binding

oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.

[2] These receptors recognize specific peptidoglycan fragments from bacterial cell walls,

triggering an inflammatory response to combat infection.[2] Upon activation by NOD1 or NOD2,

RIPK2 undergoes autophosphorylation and ubiquitination, which is crucial for the subsequent

activation of downstream signaling pathways, including nuclear factor-kappa B (NF-κB) and

mitogen-activated protein kinase (MAPK) pathways.[2][3] This signaling cascade leads to the

production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha

(TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are essential for orchestrating an

effective immune response.[4][5]

Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in the pathogenesis of

various chronic inflammatory and autoimmune diseases, including Crohn's disease, ulcerative

colitis, and multiple sclerosis.[1][4] Consequently, inhibiting RIPK2 kinase activity has emerged

as a promising therapeutic strategy for these conditions.[2]
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GSK583: A Potent and Selective RIPK2 Inhibitor
GSK583 is a highly potent and selective, orally active inhibitor of RIPK2 kinase.[6][7] It was

identified through structure-activity relationship-based modifications to improve selectivity while

maintaining ATP-competitive characteristics.[1] GSK583 has been extensively characterized as

a valuable tool compound for elucidating the role of RIPK2 in various inflammatory models.[7]

However, its development as a clinical candidate was halted due to off-target activity against

the hERG ion channel and unfavorable pharmacokinetic properties.[3][8]

Mechanism of Action and Binding Mode
GSK583 acts as an ATP-competitive inhibitor of RIPK2.[9] X-ray co-crystal structures reveal

that GSK583 binds to the ATP-binding pocket of the RIPK2 kinase domain.[3][8] A critical

hydrogen bond interaction occurs between the N1 of the indazole moiety of GSK583 and the

backbone of Asp164 in the hinge region of RIPK2.[3][8] The indazole group occupies a

hydrophobic back pocket, contributing to the inhibitor's high affinity and selectivity.[3]

Data Presentation
Biochemical and Cellular Activity of GSK583
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Assay Type
Target/Cell
Line

Endpoint IC50 Reference

Biochemical

Fluorescence

Polarization

Binding

Human RIPK2

Inhibition of

fluorescent

ligand binding

5 nM [6][10]

Fluorescence

Polarization

Binding

Rat RIPK2

Inhibition of

fluorescent

ligand binding

2 nM [11]

Fluorescence

Polarization

Binding

Human RIPK3

Inhibition of

fluorescent

ligand binding

16 nM [10]

Cellular

MDP-Stimulated

TNF-α

Production

Primary Human

Monocytes

Inhibition of TNF-

α release
8 nM [6][10]

MDP-Stimulated

TNF-α

Production

Human Whole

Blood

Inhibition of TNF-

α release
237 nM [3][6]

MDP-Stimulated

TNF-α

Production

Rat Whole Blood
Inhibition of TNF-

α release
133 nM [6]

Explant Cultures

from Crohn's and

Ulcerative Colitis

Patients

Human Intestinal

Biopsies

Inhibition of TNF-

α and IL-6

production

~200 nM [6][10]

In Vivo

MDP-Induced

Peritonitis
Rat

Inhibition of

serum KC (IL-8

orthologue)

50 nM (derived

from blood

concentrations)

[6]
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MDP-Induced

Peritonitis
Mouse

Inhibition of

serum KC and

neutrophil

recruitment

37 nM (derived

from blood

concentrations)

[6]

Selectivity Profile of GSK583
GSK583 exhibits excellent selectivity for RIPK2 over a broad panel of other kinases.[3][6]

Kinase Panel
Concentration of
GSK583

Inhibition Reference

300 Kinases 1 µM

Approximately 30%

inhibition of only two

other kinases (BRK

and Aurora A)

[3][11]

Pharmacokinetic Properties of GSK583 in Rodents
GSK583 displays moderate oral bioavailability and low clearance in both rats and mice.[3][10]

Species Route Key PK Parameters Reference

Rat IV & PO

Low clearance,

moderate volume of

distribution, moderate

oral bioavailability

(39%)

[3][10]

Mouse IV & PO

Low clearance,

moderate volume of

distribution, moderate

oral bioavailability

[3][10]

Off-Target Activity of GSK583
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Target Assay Type IC50 Reference

hERG Ion Channel Electrophysiology 7.45 µM [3][12]

Cytochrome P450

3A4 (CYP3A4)
Fluorescence-based 5 µM [12]

Experimental Protocols
RIPK2 Fluorescence Polarization (FP) Binding Assay
This assay quantifies the binding of a test compound to the ATP-binding pocket of RIPK2 by

measuring the displacement of a fluorescently labeled ligand.

Materials:

Full-length FLAG-His tagged RIPK2 purified from a baculovirus expression system.[6]

Fluorescently labeled ATP-competitive ligand (tracer).

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM

CHAPS.[6]

Test compound (e.g., GSK583) serially diluted in 100% DMSO.

384-well, low-volume, black, non-binding surface microplates.

Procedure:

Prepare a solution of RIPK2 in assay buffer at a concentration twice its apparent dissociation

constant (Kd) for the tracer.

Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 10

nM (for a final concentration of 5 nM).

Dispense 100 nL of the serially diluted test compound into the wells of the microplate.

Add 5 µL of the RIPK2 solution to each well and incubate at room temperature for 10

minutes to allow for compound binding.
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Add 5 µL of the fluorescent ligand solution to each well and incubate for at least 10 minutes

at room temperature, protected from light.

Measure the fluorescence polarization on a suitable plate reader.

Calculate the percent inhibition relative to control wells (containing DMSO vehicle) and

determine the IC50 value by fitting the data to a four-parameter logistic equation.

MDP-Stimulated TNF-α Production in Primary Human
Monocytes
This cellular assay assesses the ability of a compound to inhibit NOD2-mediated cytokine

production.

Materials:

Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

Muramyl dipeptide (MDP), a NOD2 ligand.

Test compound (e.g., GSK583) dissolved in DMSO.

ELISA kit for human TNF-α.

96-well cell culture plates.

Procedure:

Seed primary human monocytes in a 96-well plate at a suitable density and allow them to

adhere.

Pre-treat the cells with serially diluted concentrations of the test compound or vehicle

(DMSO) for 30 minutes at 37°C.[10]

Stimulate the cells with MDP (e.g., 1 µg/mL) for 6 hours at 37°C.[12]
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Collect the cell culture supernatants.

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit

according to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α production and determine the IC50 value.
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Caption: NOD1/2-RIPK2 signaling pathway and the inhibitory action of GSK583.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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